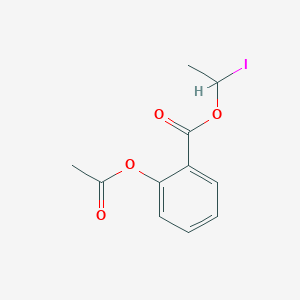

1-Iodoethyl 2-acetoxybenzoate

Description

1-Iodoethyl 2-acetoxybenzoate is an ester derivative of 2-acetoxybenzoic acid (acetylated salicylic acid) with an iodoethyl functional group. Applications may include its use as an intermediate in organic synthesis or pharmaceutical derivatization, leveraging the iodine atom for further functionalization.

Properties

Molecular Formula |

C11H11IO4 |

|---|---|

Molecular Weight |

334.11 g/mol |

IUPAC Name |

1-iodoethyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C11H11IO4/c1-7(12)15-11(14)9-5-3-4-6-10(9)16-8(2)13/h3-7H,1-2H3 |

InChI Key |

YQHASTUBZCQCEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C1=CC=CC=C1OC(=O)C)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 1-iodoethyl 2-acetoxybenzoate and related esters:

*Estimated based on structural analogs.

Key Observations :

- Iodoethyl vs. Azidoalkyl Groups : The iodoethyl group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., SN2 reactions), whereas azidoalkyl analogs () are more suited for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Aromatic vs. Aliphatic Substituents : 4-Acetamidophenyl 2-acetoxybenzoate () includes an aromatic acetamido group, which may improve UV stability or π-π stacking interactions compared to aliphatic iodoethyl or azidoalkyl chains.

Comparison :

- Iodoethyl Derivatives : The high yield (85%) of 1-iodoethyl isopropyl carbonate () suggests that similar iodination strategies could be effective for synthesizing this compound, though steric hindrance from the bulkier 2-acetoxybenzoyl group may reduce efficiency.

- Azidoalkyl Analogs : The >90% yields of azidoalkyl 2-acetoxybenzoates () highlight the efficiency of azide-alkyne click chemistry, but iodine-based compounds may offer orthogonal reactivity for diverse applications.

Physicochemical Properties

Physical properties inferred from analogs:

Notes:

- Impact of Iodine: The iodine atom increases density and boiling point compared to non-halogenated esters (e.g., 2-ethoxyethyl acetate, ). This correlates with higher molecular weight and stronger intermolecular forces.

- Lipophilicity : The LogP of 1-iodoethyl isopropyl carbonate (2.329) suggests moderate lipophilicity, likely shared by this compound, making it suitable for lipid-based delivery systems .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Halogen Exchange | 1-Chloroethyl 2-acetoxybenzoate | NaI, acetone | 85% | |

| Esterification | 2-Acetoxybenzoic acid, iodoethanol | DCC, DCM | 70–80% |

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:

1H-NMR and 13C-NMR are critical for structural validation:

- 1H-NMR :

- δ 1.8–2.1 ppm : Methyl protons of the acetoxy group (integration: 3H).

- δ 4.3–4.5 ppm : Methylene protons adjacent to iodine (CH2I, 2H).

- δ 7.2–8.1 ppm : Aromatic protons from the benzoate moiety (4H) .

- 13C-NMR :

- δ 170–175 ppm : Carbonyl carbons (ester and acetoxy groups).

- δ 20–25 ppm : Methyl carbon of the acetoxy group .

Methodological Note:

- Use deuterated chloroform (CDCl3) as the solvent to avoid signal overlap.

- Compare with spectra of analogous compounds (e.g., 9-azidononyl 2-acetoxybenzoate) to confirm substituent effects .

Basic: What analytical techniques are recommended for assessing purity in complex reaction mixtures?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm to separate this compound from iodinated byproducts .

- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase; visualize with iodine vapor or UV .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+ at m/z 335.0) and isotopic patterns for iodine (e.g., 127I) .

Validation Protocol:

- Cross-check retention times with pure standards.

- Quantify impurities using area normalization in HPLC .

Advanced: What mechanistic insights explain the nucleophilic substitution pathways in this compound’s synthesis?

Answer:

The synthesis involves SN2 mechanisms for iodine substitution:

- Steric Effects : Bulky groups near the reaction center (e.g., acetoxybenzoate) reduce reaction rates, favoring polar solvents to stabilize transition states .

- Leaving Group Ability : Chloride (in precursor compounds) is a better leaving group than iodide, but excess NaI drives equilibrium toward iodo-product .

- Kinetic Studies : Monitor reaction progress via conductivity measurements or iodometric titration to determine rate constants .

Contradictions in Evidence:

- While halogen exchange is widely reported , competing elimination pathways (e.g., forming alkenes) may occur if reaction temperatures exceed 70°C .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Answer:

- Solvent Effects :

- Temperature :

Experimental Design:

- Conduct accelerated stability studies (40–60°C for 72 hours) in varying solvents.

- Monitor degradation via FT-IR for ester bond cleavage (loss of C=O stretch at 1740 cm⁻¹) .

Basic: What safety protocols are critical when handling iodinated esters?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and UV-protective goggles to prevent skin/eye contact with iodine .

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.

- Waste Disposal : Collect iodinated waste separately in amber glass containers; neutralize with sodium thiosulfate before disposal .

Emergency Measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.